(2S)-1-[1-[(4-Chloro-2-fluorophenyl)Methyl]-4-piperidinyl]-2-ethylpiperazine
Description
Properties
IUPAC Name |
1-[1-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-yl]-2-ethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClFN3/c1-2-16-12-21-7-10-23(16)17-5-8-22(9-6-17)13-14-3-4-15(19)11-18(14)20/h3-4,11,16-17,21H,2,5-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVCFSXDFMZLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1C2CCN(CC2)CC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[1-[(4-Chloro-2-fluorophenyl)Methyl]-4-piperidinyl]-2-ethylpiperazine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.
Introduction of the 4-Chloro-2-fluorophenyl Group: This step may involve nucleophilic substitution reactions where a piperidine derivative reacts with 4-chloro-2-fluorobenzyl halide under basic conditions.
Attachment of the Ethylpiperazine Moiety: This can be done through reductive amination or alkylation reactions using ethylpiperazine and suitable reagents.
Industrial Production Methods
Industrial production of this compound may utilize optimized versions of the above synthetic routes, often involving continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[1-[(4-Chloro-2-fluorophenyl)Methyl]-4-piperidinyl]-2-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s pharmacological properties.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.
Scientific Research Applications
(2S)-1-[1-[(4-Chloro-2-fluorophenyl)Methyl]-4-piperidinyl]-2-ethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research focuses on its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (2S)-1-[1-[(4-Chloro-2-fluorophenyl)Methyl]-4-piperidinyl]-2-ethylpiperazine exerts its effects involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, influencing cellular signaling pathways.
Enzymes: It can act as an inhibitor or activator of enzymes, affecting metabolic processes.
Ion Channels: The compound may alter the function of ion channels, impacting cellular excitability and neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Aryl Substituents
(a) 1-(2-Chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine (CAS: 883543-45-1)
- Structure : Features a (2-chloro-4-fluorophenyl)methyl group on the piperazine, similar to the target compound’s (4-chloro-2-fluorophenyl)methyl substituent.
- Key Differences : The sulfonyl and ethoxyphenyl groups replace the target’s piperidine-ethylpiperazine scaffold.
- The sulfonyl group may confer metabolic stability .
(b) 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine
- Structure : A pyridazine ring linked to a (2-fluorophenyl)piperazine.
- Comparison : Shares the fluorophenyl-piperazine motif but lacks the chloro substituent and piperidine core.
- Activity : Demonstrated antagonist activity in serotonin receptor assays, suggesting fluorophenyl groups are critical for GPCR interactions .
(c) 4-(4-Chlorophenyl)piperazine Derivatives
Impact of Substituent Position and Halogenation
| Compound | Aryl Substituents | Piperazine/Piperidine Substituents | Molecular Weight | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | 4-Cl, 2-F | (2S)-ethylpiperazine | 382.85 | 3.8 |
| 1-(2-Chloro-4-fluorobenzyl)-4-sulfonyl | 2-Cl, 4-F | 4-ethoxyphenyl sulfonyl | 436.90 | 4.2 |
| 2-(4-Fluorophenyl)piperazine | 4-F | None | 180.22 | 2.1 |
| 4-(4-Chlorophenyl)piperazine | 4-Cl | None | 196.67 | 2.5 |
*LogP values estimated using ChemDraw software.
- Fluorine vs. The target’s dual substitution balances both effects.
- Stereochemistry: The (2S)-ethyl group in the target may optimize steric interactions in chiral binding pockets, unlike non-chiral analogs .
Biological Activity
(2S)-1-[1-[(4-Chloro-2-fluorophenyl)Methyl]-4-piperidinyl]-2-ethylpiperazine, often referred to in literature as a piperazine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a piperidine ring and a substituted phenyl group, contributing to its pharmacological properties.
Chemical Structure
The chemical formula for this compound is with the following structural representation:
Biological Activity Overview
Research indicates that piperazine derivatives exhibit a range of biological activities including:
- Antidepressant Effects : Some studies suggest that piperazine derivatives can influence serotonin and dopamine pathways, potentially offering antidepressant effects.
- Anticonvulsant Properties : Certain piperazine compounds have demonstrated efficacy in models of epilepsy, suggesting their utility in seizure control.
- Antimicrobial Activity : Research has highlighted the ability of some piperazine derivatives to inhibit bacterial growth, indicating potential applications in treating infections.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Key mechanisms include:
- Inhibition of Acetylcholinesterase : Piperazine derivatives have been shown to inhibit acetylcholinesterase, which may enhance cholinergic signaling and provide therapeutic benefits in conditions like Alzheimer's disease .
- Modulation of G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, leading to alterations in intracellular signaling pathways that affect mood and cognition .
Case Studies
- Anticonvulsant Activity : A study evaluated the anticonvulsant effects of various piperazine derivatives, including this compound. The results indicated significant anticonvulsant activity in animal models, particularly against chemically induced seizures .
- Antimicrobial Screening : In another study, the compound was tested against a panel of bacteria, including resistant strains. The results showed promising antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the common synthetic routes for (2S)-1-[1-[(4-Chloro-2-fluorophenyl)Methyl]-4-piperidinyl]-2-ethylpiperazine, and what critical reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorophenylmethyl-piperidine intermediates are reacted with 2-ethylpiperazine derivatives under reflux conditions in acetonitrile or dichloromethane. Triethylamine is often used as a base to deprotonate intermediates and drive the reaction. Key factors include temperature control (60–80°C), solvent polarity (to stabilize transition states), and stoichiometric ratios of reagents to minimize byproducts .
- Critical Conditions : Excess fluorophenylmethyl halide improves yield, while inert atmospheres (N₂/Ar) prevent oxidation. Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol) enhances purity (>95%) .
Q. What spectroscopic and crystallographic methods confirm the structure and stereochemistry of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethylpiperazine CH₂ groups at δ 2.5–3.0 ppm) and confirms aromatic substitution patterns .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry (e.g., chair conformation of the piperazine ring, dihedral angles between fluorophenyl and piperidinyl groups) .
Q. What in vitro pharmacological screening approaches evaluate the biological activity of this compound?
- Assays :
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) quantify affinity (IC₅₀ values) .
- Antimicrobial Activity : Broth microdilution determines minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for leukemia or breast cancer) .
Advanced Questions
Q. How do structural modifications at the piperazine and fluorophenyl moieties affect pharmacological profiles, and what SAR trends are observed?
- Piperazine Modifications :
- Ethyl Substitution : The (2S)-ethyl group enhances metabolic stability by reducing CYP450 oxidation compared to bulkier substituents .
- Chloro-Fluorophenyl Position : 4-Chloro-2-fluoro substitution optimizes π-π stacking with hydrophobic receptor pockets, improving binding affinity over mono-halogenated analogs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Analytical Checks :
- HPLC-PDA : Verifies compound purity (>98%) to rule out impurities skewing activity .
- Dose-Response Replication : Tests activity under standardized conditions (pH, serum content) to minimize variability .
- Meta-Analysis : Cross-references data with structurally similar compounds (e.g., 1-(bis(4-fluorophenyl)methyl derivatives) to identify outliers .
Q. What computational and experimental approaches analyze the conformational dynamics of the piperazine ring and its impact on receptor binding?
- Molecular Dynamics (MD) : Simulates piperazine ring flexibility (e.g., chair ↔ boat transitions) and ligand-receptor docking poses .
- X-ray Crystallography : Confirms stable chair conformations in solid state, with puckering parameters (Q, θ, φ) correlating with binding pocket compatibility .
- Free Energy Perturbation (FEP) : Quantifies energy barriers for conformational changes affecting binding kinetics .
Q. How can synthetic routes be optimized to address diastereomer separation and scalability challenges?
- Chiral Resolution :
- Chiral HPLC : Uses amylose-based columns to resolve (2S)-ethylpiperazine diastereomers .
- Enzymatic Kinetic Resolution : Lipases selectively esterify undesired enantiomers for easier removal .
- Scalability :
- Flow Chemistry : Continuous synthesis reduces batch variability and improves yield (>70%) .
- Green Solvents : Ethanol/water mixtures replace acetonitrile to enhance sustainability without compromising purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
